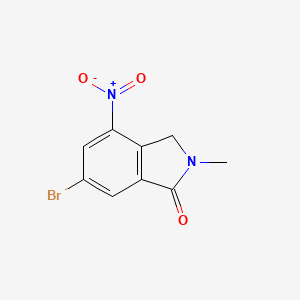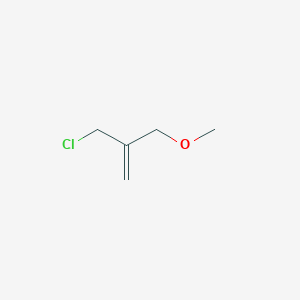![molecular formula C9H5ClO2 B13519624 4-Chloro-6-ethynylbenzo[d][1,3]dioxole](/img/structure/B13519624.png)
4-Chloro-6-ethynylbenzo[d][1,3]dioxole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-ethynylbenzo[d][1,3]dioxole is an organic compound with the molecular formula C9H5ClO2 It is a derivative of benzo[d][1,3]dioxole, featuring a chlorine atom and an ethynyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-ethynylbenzo[d][1,3]dioxole typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzo[d][1,3]dioxole derivative.
Ethynylation: The ethynyl group is introduced at the 6-position through a Sonogashira coupling reaction, which involves the use of palladium catalysts and copper co-catalysts in the presence of an ethynylating agent like trimethylsilylacetylene.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often utilizing continuous flow reactors and automated systems for precise control.
化学反応の分析
Types of Reactions: 4-Chloro-6-ethynylbenzo[d][1,3]dioxole undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted benzo[d][1,3]dioxole derivatives.
科学的研究の応用
4-Chloro-6-ethynylbenzo[d][1,3]dioxole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-Chloro-6-ethynylbenzo[d][1,3]dioxole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in covalent bonding with target proteins, while the chlorine atom can influence the compound’s binding affinity and selectivity.
類似化合物との比較
4-Chlorobenzo[d][1,3]dioxole: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
6-Ethynylbenzo[d][1,3]dioxole: Lacks the chlorine atom, affecting its chemical properties and reactivity.
4-Bromo-6-ethynylbenzo[d][1,3]dioxole: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Uniqueness: 4-Chloro-6-ethynylbenzo[d][1,3]dioxole is unique due to the presence of both chlorine and ethynyl groups, which confer distinct chemical reactivity and potential for diverse applications in synthesis and medicinal chemistry.
特性
分子式 |
C9H5ClO2 |
|---|---|
分子量 |
180.59 g/mol |
IUPAC名 |
4-chloro-6-ethynyl-1,3-benzodioxole |
InChI |
InChI=1S/C9H5ClO2/c1-2-6-3-7(10)9-8(4-6)11-5-12-9/h1,3-4H,5H2 |
InChIキー |
GAYUVDAPXSONGL-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC2=C(C(=C1)Cl)OCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



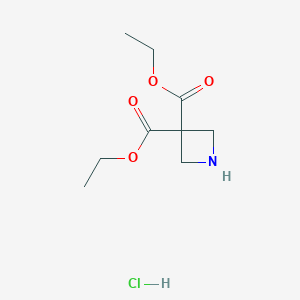

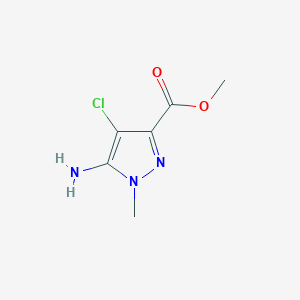
![3-Methyl-1-[2-(1-pyrrolidinyl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13519571.png)
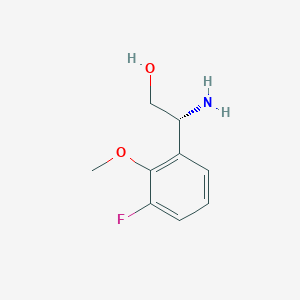
![1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carbonitrile](/img/structure/B13519592.png)
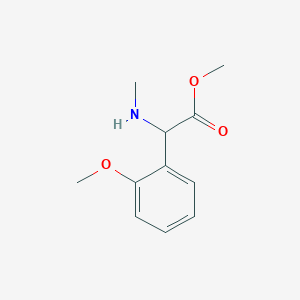


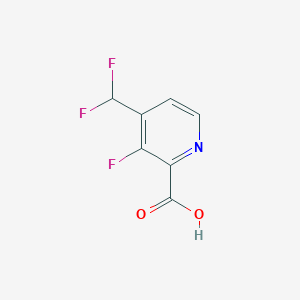
![rac-N-[(1r,4r)-4-(aminomethyl)cyclohexyl]-1-(1H-1,2,3,4-tetrazol-1-yl)cyclohexane-1-carboxamide hydrochloride, trans](/img/structure/B13519625.png)
